

# suramin receptor binding affinity comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

Get Quote

## Suramin Binding Affinity Comparison

The table below summarizes the known binding affinities (Dissociation Constant, Kd) of **suramin** for various molecular targets. A lower Kd value indicates a stronger binding affinity.

| Target Protein                            | Target Type / Origin       | Reported Kd ( $\mu\text{M}$ ) | Experimental Method                    | Citation |
|-------------------------------------------|----------------------------|-------------------------------|----------------------------------------|----------|
| SARS-CoV-2 N-NTD                          | Viral Nucleocapsid Protein | 2.74 $\mu\text{M}$            | Bio-Layer Interferometry (BLI)         | [1]      |
| Histones                                  | Host Cytotoxic Protein     | 0.25 $\mu\text{M}$            | Isothermal Titration Calorimetry (ITC) | [2]      |
| SARS-CoV-2 N-CTD                          | Viral Nucleocapsid Protein | 3.30 $\mu\text{M}$            | Bio-Layer Interferometry (BLI)         | [3]      |
| Monocyte Chemoattractant Protein-1 (CCL2) | Host Chemokine             | 0.12 $\mu\text{M}$            | NMR Titration                          | [4]      |
| ssRNA-16 (with SARS-CoV-2 N-NTD)          | Viral RNA                  | 8.37 $\mu\text{M}$            | Bio-Layer Interferometry (BLI)         | [1]      |

| Target Protein                                       | Target Type / Origin | Reported Kd ( $\mu\text{M}$ )          | Experimental Method         | Citation |
|------------------------------------------------------|----------------------|----------------------------------------|-----------------------------|----------|
| $\alpha 1\beta 2\gamma 2$ GABA <sub>A</sub> Receptor | Host Neuroreceptor   | 12.4 $\mu\text{M}$ (IC <sub>50</sub> ) | Two-Electrode Voltage Clamp | [5]      |

## Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the binding affinity data.

**1. Bio-Layer Interferometry (BLI)** BLI was used to determine the affinity of **suramin** for the N-terminal domain of the SARS-CoV-2 Nucleocapsid protein (N-NTD) [1].

- **Immobilization:** The purified SARS-CoV-2 N-NTD protein is immobilized onto a biosensor tip.
- **Baseline:** The baseline signal is established by immersing the tip in a buffer solution.
- **Association:** The sensor tip is transferred to a solution containing **suramin**, and the binding interaction is measured in real-time as a shift in the interference pattern.
- **Dissociation:** The tip is then moved back to the buffer solution to monitor the dissociation of the **suramin**-protein complex.
- **Analysis:** The association and dissociation rates ( $k_{\text{on}}$  and  $k_{\text{off}}$ ) are calculated from the binding curves, and the equilibrium dissociation constant (Kd) is derived from the ratio  $k_{\text{off}}/k_{\text{on}}$ .

**2. Bio-Layer Interferometry (BLI) for RNA-Protein Interaction** The same study used BLI to quantify the interaction between N-NTD and RNA for competitive binding assessment [1].

- **Immobilization:** A biotinylated ssRNA-16 fragment is immobilized on a streptavidin-coated biosensor.
- **Binding Measurement:** The RNA-bound biosensor is dipped into a solution containing the N-NTD protein to measure binding.
- **Analysis:** The binding curve is analyzed to determine the Kd between N-NTD and the RNA fragment.

**3. Electrophoretic Mobility Shift Assay (EMSA)** EMSA was employed to demonstrate **suramin**'s ability to disrupt the pre-formed N-NTD/RNA complex [1].

- **Complex Formation:** The SARS-CoV-2 N-NTD protein is mixed with ssRNA-16 at a 1:1 molar ratio to form a complex.
- **Competitor Titration:** Increasing concentrations of **suramin** are added to the pre-formed complexes.
- **Electrophoresis:** The mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis. Protein-bound RNA migrates more slowly than free RNA.

- **Visualization:** The gel is stained to visualize the RNA. A gradual increase in the free RNA band intensity with higher **suramin** concentrations indicates displacement of RNA from the protein.

**4. NMR Titration for Binding Site Mapping** NMR spectroscopy identified **suramin**'s binding site on the CCL2 chemokine [4] and the N-NTD protein [1].

- **Isotopic Labeling:** The target protein (e.g., CCL2) is produced in a bacterial system and uniformly labeled with  $^{15}\text{N}$ .
- **Spectra Acquisition:** A 2D  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum of the protein alone is acquired, where each peak corresponds to a specific backbone amide in the protein.
- **Ligand Titration:** Successive increments of **suramin** are added to the protein sample, and a new HSQC spectrum is recorded after each addition.
- **Chemical Shift Perturbation (CSP) Analysis:** Residues involved in binding exhibit changes in their peak location (chemical shift) or intensity. Mapping these perturbed residues onto the protein's 3D structure reveals the binding pocket.

## Suramin's Multi-Target Mechanism of Action

The following diagram synthesizes experimental findings to illustrate how **suramin**'s multi-target binding may contribute to its antiviral and anti-inflammatory effects, particularly in the context of SARS-CoV-2 infection and related inflammatory pathways.



Click to download full resolution via product page

## Key Insights for Researchers

- **Promiscuous Polyanionic Binding:** **Suramin's** high negative charge allows it to act as a **promiscuous binder**, interacting strongly with positively charged patches on diverse proteins like viral capsids, histones, and chemokines [6] [2] [4].
- **Therapeutic Potential:** Strong binding to SARS-CoV-2 proteins (N-NTD, RdRp) and disruption of host inflammatory pathways (histone neutralization) highlight **suramin's** potential as a **multi-mechanism therapeutic** against viral infection and its complications [6] [2].
- **Consider Off-Target Effects:** When investigating **suramin**, researchers should account for its **multi-target nature**, as effects observed in biological assays may not stem from a single, specific receptor interaction [5] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Suramin Disturbs the Association of the N-Terminal ... [mdpi.com]
2. The polyanionic drug suramin neutralizes histones and ... [pmc.ncbi.nlm.nih.gov]
3. Structural basis for suramin binding to the C-terminal ... [pubmed.ncbi.nlm.nih.gov]
4. Deciphering the molecular interactions between monocyte ... [sciencedirect.com]
5. Suramin is a novel competitive antagonist selective to ... [sciencedirect.com]
6. Suramin binds and inhibits infection of SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [suramin receptor binding affinity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003035#suramin-receptor-binding-affinity-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)